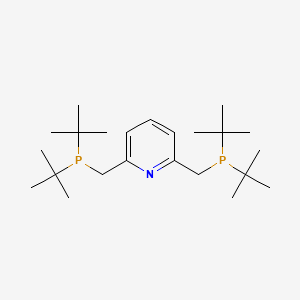

2,6-Bis((di-tert-butylphosphino)methyl)pyridine

概要

説明

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is an organic compound with the empirical formula C23H43NP2 and a molecular weight of 395.54 . It is a solid substance and is known to be a strong base that can react with acids to form corresponding salt compounds .

Synthesis Analysis

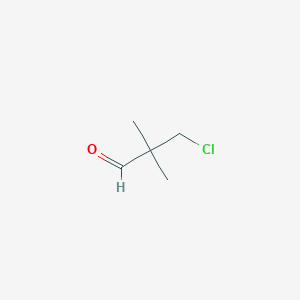

This compound can be synthesized from 2,6-bis(chloromethyl)pyridine and di-tert-butylphosphine through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine can be represented by the SMILES stringCC(C)(C)P(Cc1cccc(CP(C(C)(C)C)C(C)(C)C)n1)C(C)(C)C . The InChI key for this compound is NJQAVBPPWNSBBC-UHFFFAOYSA-N . Chemical Reactions Analysis

2,6-Bis((di-tert-butylphosphino)methyl)pyridine is a ligand suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 116-119°C . It is soluble in common organic solvents due to its good solubility .科学的研究の応用

Coordination Behavior and Complex Formation

The compound demonstrates unique coordination behavior when bound to metal centers such as copper(I) and palladium(II). For instance, it forms a rare T-shaped complex with CuI, highlighting a hemilabile interaction with the metal center, facilitated by the pyridine N-donor atom. This illustrates the ligand's flexibility and its potential in creating novel metal-ligand architectures for catalysis or material science applications (van der Vlugt et al., 2008).

Photophysical Properties

The coordination of this ligand with copper iodide results in complexes that exhibit rich photoluminescent properties, varying in emission color and quantum yield. These properties make the complexes suitable for applications in light-emitting devices, sensors, and photonic materials, underlining the importance of ligand design in the development of functional materials (Wei et al., 2014).

Catalysis

In catalytic applications, the ligand has been involved in the synthesis of iridium(I) complexes that demonstrate metal-ligand cooperation, a critical aspect for catalytic processes like hydrogenation and C-H activation. The reversible ligand dearomatization plays a significant role in these processes, offering insights into the design of more efficient and selective catalysts (Schwartsburd et al., 2010).

Coordination with Europium(III)

The compound's interaction with europium(III) chloride leads to a novel complex formation, emphasizing the ligand's capability to engage in coordination chemistry beyond transition metals. This opens avenues for the development of luminescent materials and the study of lanthanide-ligand interactions, which are pivotal in fields like imaging and sensing (Goni et al., 2013).

Safety And Hazards

While 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is not listed in any hazardous substances list and is considered a relatively safe compound according to current research and understanding , general laboratory safety procedures should still be followed when handling it. This includes wearing appropriate protective equipment, avoiding skin and eye contact, and maintaining good ventilation conditions .

将来の方向性

2,6-Bis((di-tert-butylphosphino)methyl)pyridine can be used to produce high-quality and reproducible inorganic films on solid substrates . These films can act as dielectrics, separators for fine structures, or electrical contacts in transistors, preferably as electrical contacts . This suggests potential applications in the field of materials science and electronics.

特性

IUPAC Name |

ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQAVBPPWNSBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457131 | |

| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis((di-tert-butylphosphino)methyl)pyridine | |

CAS RN |

338800-13-8 | |

| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS(DI-TERT-BUTYLPHOSPHINOMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

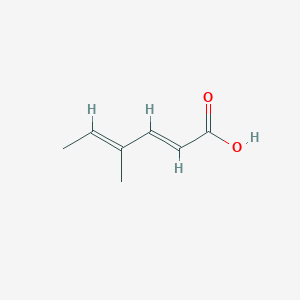

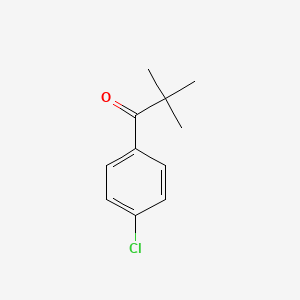

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

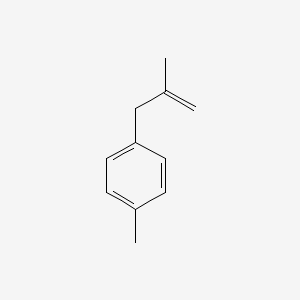

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)